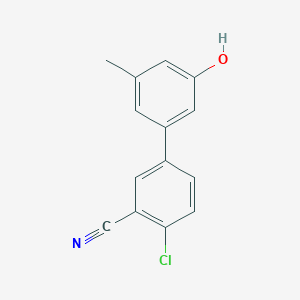
5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dimethoxyphenyl)-2-methylphenol, or 5-Methyl-3,4-dimethoxyphenol (5-MDMP), is a phenolic compound that has been studied extensively in recent years due to its potential applications in scientific research. 5-MDMP is a highly versatile compound that has a wide range of applications in the laboratory, from synthesis to biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% is not yet fully understood. However, it is believed that 5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% may act as a modulator of various biochemical and physiological processes. It has been suggested that 5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% may act as an inhibitor of some enzymes, as well as a modulator of signal transduction pathways. Additionally, 5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% may act as an agonist or antagonist of certain receptors, and may also be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% are still being studied. However, it has been suggested that 5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% may be involved in the regulation of gene expression, signal transduction pathways, and enzyme activities. Additionally, 5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% may be involved in the regulation of certain receptors, and may also be involved in the regulation of the structure and function of proteins and DNA.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% in laboratory experiments include its versatility and its ability to modulate a variety of biochemical and physiological processes. Additionally, 5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% is relatively inexpensive and is widely available. However, there are some limitations to using 5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% in laboratory experiments. For example, 5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% is not water soluble, and therefore must be dissolved in an organic solvent before it can be used in experiments. Additionally, 5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% is not stable in the presence of light or heat, and therefore must be stored in a dark, cool place to ensure its stability.
Orientations Futures
There are a number of potential future directions for research on 5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95%. For example, further research could be conducted to better understand the mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential applications of 5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Finally, further research could be conducted to explore the potential use of 5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% in the study of the structure and function of proteins and DNA.
Méthodes De Synthèse
5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% can be synthesized via a variety of methods, including the Williamson ether synthesis and the Grignard reaction. The Williamson ether synthesis is the most commonly used method for the synthesis of 5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95%, and involves the reaction of an alkyl halide with an alcohol in the presence of a base. The Grignard reaction is another method of synthesizing 5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95%, and involves the reaction of an alkyl halide with a magnesium halide in the presence of a base.
Applications De Recherche Scientifique
5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. 5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% has also been used in the study of various biochemical and physiological processes, such as the regulation of gene expression, signal transduction pathways, and enzyme activities. Additionally, 5-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% has been used in the study of the structure and function of proteins, as well as in the study of the structure of DNA.
Propriétés
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-4-5-11(8-13(10)16)12-6-7-14(17-2)15(9-12)18-3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGYQGJVBOIELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683912 |
Source


|
| Record name | 3',4'-Dimethoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-12-8 |
Source


|
| Record name | 3',4'-Dimethoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














